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molecular formula C12H10ClNO2 B6367871 4-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one CAS No. 1173157-22-6

4-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one

Cat. No. B6367871
M. Wt: 235.66 g/mol
InChI Key: ACMZBASPCQBHMQ-UHFFFAOYSA-N
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Patent
US09296743B2

Procedure details

4-(4-Chloro-2-methoxyphenyl)pyridine 1-oxide (673 mg, 2.86 mmol) and acetic anhydride (10 mL) were heated at reflux for 3 h. The mixture was concentrated under reduced pressure, and a 1:1 solution of H2O/MeOH (20 mL) was added. The reaction mixture was heated to reflux for 1 h, cooled to 25° C. and concentrated under reduced pressure. The resulting residue was dissolved in hot 2-propanol (3 mL), triturated with Et2O, sonicated for 30 min then placed in the freezer. The solid was filtered off providing the title compound (550 mg, 91%) as a tan solid: 1H NMR (500 MHz, DMSO-d6) δ 11.54 (s, 1H), 7.35-7.33 (m, 2H), 7.01 (s, 1H), 7.08 (d, J=6.6 Hz, 1H), 6.36 (s, 1H), 6.28 (s, 1H), 3.82 (s, 3H); ESI MS m/z 235 [M+H]+.
Name
4-(4-Chloro-2-methoxyphenyl)pyridine 1-oxide
Quantity
673 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][N+:11]([O-])=[CH:10][CH:9]=2)=[C:4]([O:15][CH3:16])[CH:3]=1.C(OC(=O)C)(=[O:19])C>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][NH:11][C:10](=[O:19])[CH:9]=2)=[C:4]([O:15][CH3:16])[CH:3]=1

Inputs

Step One
Name
4-(4-Chloro-2-methoxyphenyl)pyridine 1-oxide
Quantity
673 mg
Type
reactant
Smiles
ClC1=CC(=C(C=C1)C1=CC=[N+](C=C1)[O-])OC
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
a 1:1 solution of H2O/MeOH (20 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in hot 2-propanol (3 mL)
CUSTOM
Type
CUSTOM
Details
triturated with Et2O
CUSTOM
Type
CUSTOM
Details
sonicated for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solid was filtered off

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)C1=CC(NC=C1)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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